Lomibuvir

Vue d'ensemble

Description

Lomibuvir is a small molecule drug that has been investigated for its potential in treating chronic hepatitis C virus infection. It is known to inhibit the non-structural protein 5B (NS5B) polymerase of the hepatitis C virus, which is crucial for viral RNA replication . This compound has also shown promise in repurposing studies for other viral infections, such as chikungunya virus .

Méthodes De Préparation

The synthesis of Lomibuvir involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound would likely involve scaling up these laboratory procedures to larger reactors, optimizing reaction conditions for higher efficiency, and implementing purification techniques such as crystallization or chromatography to obtain the final product in a pure form .

Analyse Des Réactions Chimiques

Lomibuvir undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.

Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Lomibuvir has been extensively studied for its antiviral properties, particularly against the hepatitis C virus. It has been used in clinical trials to evaluate its efficacy and safety in treating chronic hepatitis C virus infection . Additionally, this compound has shown potential in repurposing studies for other viral infections, such as chikungunya virus, where it demonstrated inhibitory activity against the virus in vitro .

In the field of chemistry, this compound serves as a model compound for studying the inhibition of viral polymerases and the development of new antiviral agents. In biology and medicine, it provides insights into the mechanisms of viral replication and the potential for targeting viral enzymes in therapeutic strategies .

Mécanisme D'action

Lomibuvir exerts its antiviral effects by inhibiting the non-structural protein 5B (NS5B) polymerase of the hepatitis C virus. This enzyme is responsible for the replication of viral RNA, and its inhibition prevents the virus from replicating and spreading within the host . This compound binds to an allosteric site on the NS5B polymerase, causing conformational changes that interfere with the enzyme’s ability to interact with RNA and catalyze the replication process .

Comparaison Avec Des Composés Similaires

Lomibuvir is part of a class of antiviral agents known as NS5B polymerase inhibitors. Similar compounds in this class include:

Dasabuvir: Another NS5B polymerase inhibitor used in combination therapies for hepatitis C virus infection.

Filibuvir: An investigational NS5B polymerase inhibitor with a similar mechanism of action to this compound.

What sets this compound apart is its specific binding to the thumb domain of the NS5B polymerase, which results in unique conformational changes and inhibition patterns. This specificity contributes to its effectiveness against certain genotypes of the hepatitis C virus .

Activité Biologique

Lomibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) polymerase, specifically targeting the thumb site of the NS5B polymerase. Its biological activity has been explored through various studies, revealing its potential in treating HCV and other viral infections.

This compound operates by inhibiting the transition from the initiation to elongation phase of RNA synthesis in viral replication. This mechanism is characterized by:

- Inhibition of RNA Synthesis : this compound does not block the initiation or elongation of RNA synthesis directly but slows down the transition between these phases, leading to an increase in abortive RNA products during HCV replication .

- Interaction with Viral Proteins : It has shown strong interactions with viral proteins, including NSP3 and envelope glycoproteins, which are critical for viral assembly and replication .

Biological Effects and Research Findings

-

Antiviral Activity :

- In vitro studies demonstrated that this compound exhibits antiviral effects against various viruses, including chikungunya virus (CHIKV) and dengue virus (DENV). It was part of a screening involving 14 FDA-approved drugs, showing significant activity against CHIKV .

- The compound has been tested alongside other antivirals, revealing its potential for combination therapies, especially in chronic HCV infections where it was used in conjunction with protease inhibitors like telaprevir .

-

Cellular Interactions :

- This compound modulates cellular gene expression, influencing factors such as c-myc and p53. It can repress CDKN1A, disrupting normal cell cycle regulation and potentially affecting tumor growth dynamics .

- It interacts with dendritic cells, leading to a down-regulation of T-lymphocyte proliferation, which may have implications for immune response modulation .

Clinical Trials and Case Studies

This compound has undergone several clinical trials to evaluate its efficacy in treating chronic HCV:

- Phase 2 Trials : Clinical trials have shown that this compound can lead to significant viral breakthroughs when combined with other antiviral agents without the need for interferon or ribavirin .

- Efficacy Against Genotype Variants : Studies indicated variable responses based on HCV genotypes, with certain mutations conferring resistance to treatment regimens including this compound .

Data Summary

The following table summarizes key findings from research studies on this compound's biological activity:

Propriétés

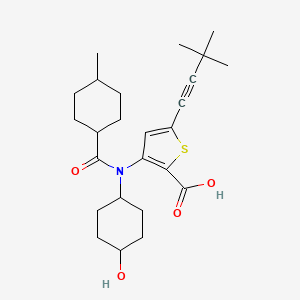

IUPAC Name |

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMJNLCLKAKMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025603 | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026785-55-6 | |

| Record name | Lomibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.